molecular formula C10H22O4 B12001172 1,1,6,6-Tetramethoxyhexane CAS No. 54286-89-4

1,1,6,6-Tetramethoxyhexane

Cat. No.: B12001172
CAS No.: 54286-89-4
M. Wt: 206.28 g/mol
InChI Key: RLIGZIPVXNQITD-UHFFFAOYSA-N
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Description

1,1,6,6-Tetramethoxyhexane is an organic compound with the molecular formula C10H22O4. It is characterized by the presence of four methoxy groups attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,6,6-Tetramethoxyhexane can be synthesized through several methods. One common approach involves the reaction of hexane-1,6-diol with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the tetramethoxy derivative through a series of esterification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and selectivity. The process may also include purification steps like distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,6,6-Tetramethoxyhexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted hexanes depending on the nucleophile used.

Scientific Research Applications

1,1,6,6-Tetramethoxyhexane has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its use in drug development, especially as a precursor for pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including solvents and plasticizers.

Mechanism of Action

The mechanism of action of 1,1,6,6-tetramethoxyhexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or substitution. The methoxy groups can influence the reactivity and stability of the compound, affecting its interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,6,6-Tetraethoxyhexane: Similar structure but with ethoxy groups instead of methoxy groups.

    1,1,6,6-Tetramethylhexane: Lacks the oxygen atoms present in the methoxy groups.

    Hexane-1,6-diol: The precursor in the synthesis of 1,1,6,6-tetramethoxyhexane.

Uniqueness

This compound is unique due to its four methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

54286-89-4

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

1,1,6,6-tetramethoxyhexane

InChI

InChI=1S/C10H22O4/c1-11-9(12-2)7-5-6-8-10(13-3)14-4/h9-10H,5-8H2,1-4H3

InChI Key

RLIGZIPVXNQITD-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCC(OC)OC)OC

Origin of Product

United States

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